Cas no 1782375-85-2 (3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid)

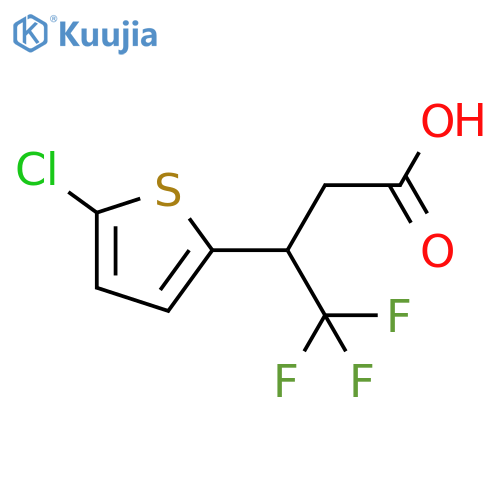

1782375-85-2 structure

商品名:3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid

- EN300-1963841

- 1782375-85-2

-

- インチ: 1S/C8H6ClF3O2S/c9-6-2-1-5(15-6)4(3-7(13)14)8(10,11)12/h1-2,4H,3H2,(H,13,14)

- InChIKey: ZVVQGGSHYYAIKN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(C(F)(F)F)CC(=O)O)S1

計算された属性

- せいみつぶんしりょう: 257.9729128g/mol

- どういたいしつりょう: 257.9729128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 65.5Ų

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963841-0.05g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-0.1g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-0.5g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-1.0g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 1g |

$1485.0 | 2023-05-31 | ||

| Enamine | EN300-1963841-1g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-10g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-5g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-2.5g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1963841-10.0g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 10g |

$6390.0 | 2023-05-31 | ||

| Enamine | EN300-1963841-0.25g |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid |

1782375-85-2 | 0.25g |

$774.0 | 2023-09-17 |

3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1782375-85-2 (3-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutanoic acid) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量